Methyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of these atoms contributes to the compound’s diverse biological activities and chemical reactivity .
Preparation Methods
The synthesis of Methyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a carbonyl compound in the presence of sulfur to form the thiazolidine ring.
Acylation: The thiazolidine intermediate is then acylated with an appropriate acyl chloride to introduce the acetamido group.
Esterification: Finally, the benzoic acid derivative is esterified with methanol to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness. Techniques such as green chemistry, nano-catalysis, and multicomponent reactions are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Methyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Methyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, make it a valuable candidate for drug discovery and development.
Medicine: Research has shown that derivatives of this compound exhibit promising therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of various organic compounds
Mechanism of Action
The mechanism of action of Methyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can lead to the activation or inhibition of signaling pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Methyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate can be compared with other thiazolidine derivatives, such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties, particularly in the treatment of type 2 diabetes.
Thiazolidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
Thiazolidine-2-thione: Exhibits antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazolidine derivatives .
Properties
IUPAC Name |
methyl 4-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-20-12(19)7-2-4-8(5-3-7)15-10(17)6-9-11(18)16-13(14)21-9/h2-5,9H,6H2,1H3,(H,15,17)(H2,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZTYNOOCQSWJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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